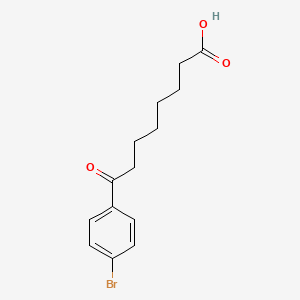

8-(4-Bromophenyl)-8-oxooctanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

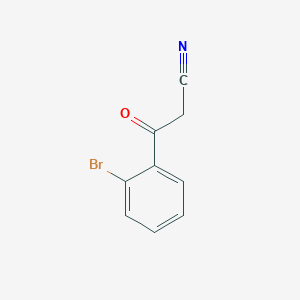

The compound "8-(4-Bromophenyl)-8-oxooctanoic acid" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as a bromophenyl group and an oxo acid functionality. For instance, the first paper describes the synthesis of a surfactant with a 4-bromophenyl group and an oxobutanoic acid moiety, which indicates the relevance of bromophenyl structures in surfactant chemistry . The second paper details the synthesis of an octanoic acid derivative with a propoxy biphenyl ether group, showcasing the interest in octanoic acid derivatives in the context of liquid crystal research . The third paper discusses the synthesis of a chromene carboxylic acid, which, while structurally distinct from the target compound, demonstrates the broader interest in carboxylic acid derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and optimization of conditions. In the first paper, a novel copper-catalyzed cross-coupling reaction is employed to synthesize a surfactant containing a 4-bromophenyl group . This indicates that copper catalysts might be useful in the synthesis of bromophenyl-containing compounds. The second paper outlines a two-step synthesis involving etherification and esterification to produce an octanoic acid derivative, suggesting that similar strategies could be applied to synthesize the target compound . The third paper presents a rapid synthesis method for a chromene derivative, which could inspire efficient synthesis routes for related carboxylic acids .

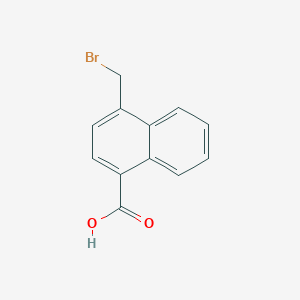

Molecular Structure Analysis

The molecular structure of compounds similar to "8-(4-Bromophenyl)-8-oxooctanoic acid" has been confirmed using various spectroscopic techniques. In the first paper, FTIR, 1H-NMR, 13C-NMR, and HRMS were used to confirm the structure of the synthesized surfactant . Similarly, the second paper utilized FTIR, 1H, and 13C NMR spectroscopy to confirm the structure of the synthesized octanoic acid derivative . These techniques would likely be applicable in confirming the structure of the target compound as well.

Chemical Reactions Analysis

The papers do not provide specific reactions for "8-(4-Bromophenyl)-8-oxooctanoic acid," but they do offer insights into the reactivity of similar compounds. The first paper's surfactant forms premicellar aggregations, which could suggest that the target compound might also exhibit interesting aggregation behavior due to the presence of the bromophenyl group . The second paper's compound exhibits liquid crystalline behavior, which could be relevant if the target compound were to be used in materials science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "8-(4-Bromophenyl)-8-oxooctanoic acid" are diverse. The surfactant described in the first paper forms large-diameter premicellar aggregations, which is significant for applications in detergency and emulsification . The octanoic acid derivative in the second paper is a thermotropic liquid crystal, indicating a phase transition behavior that could be of interest in the design of new materials . These findings suggest that the target compound may also possess unique physical and chemical properties that could be explored for various applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

8-Hydroxyquinoline derivatives, closely related to 8-(4-Bromophenyl)-8-oxooctanoic acid, have been studied for their role in corrosion inhibition. For instance, a study found that these compounds effectively inhibit the corrosion of mild steel in acidic environments. The inhibitors adsorb onto the steel surface following the Langmuir model, with their efficiency slightly decreasing with temperature. Computational studies further support these findings (Rbaa et al., 2018).

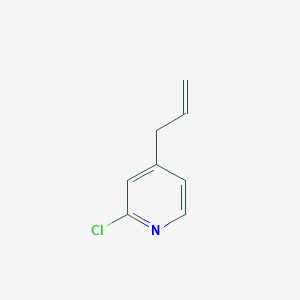

Synthesis of Novel Compounds

Research has utilized similar compounds, like 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, as a starting material for synthesizing novel heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives have potential antibacterial activities, showcasing the versatility of bromophenyl-oxo acids in synthesizing biologically active molecules (El-Hashash et al., 2015).

Bromine Incorporation in Organic Substrates

Studies have demonstrated the ability of enzymes to incorporate bromine into organic substrates like 3-oxooctanoic acid, leading to the formation of various brominated hydrocarbons. This process is significant in understanding the natural occurrence of halometabolites in marine organisms and the environment (Theiler et al., 1978).

Synthesis of Intermediates in Biologically Active Compounds

The compound 4-Oxo-4H-chromene-3-carboxylic acid, structurally similar to 8-(4-Bromophenyl)-8-oxooctanoic acid, is important in synthesizing many biologically active compounds. A study established a rapid synthetic method for this compound, highlighting its relevance in pharmaceutical research (Zhu et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

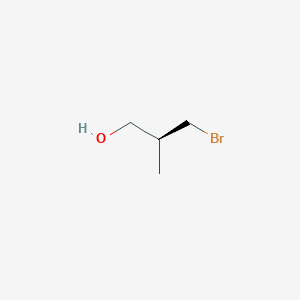

IUPAC Name |

8-(4-bromophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUMZWMHERNNPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451459 |

Source

|

| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35333-31-4 |

Source

|

| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)